Cycloundecyne

Ring strain Thermochemistry Cycloalkyne

Cycloundecyne (CAS 702-32-9) is an 11-membered monocyclic alkyne with the molecular formula C11H18 and a molecular weight of 150.26 g/mol. It belongs to the cycloalkyne class of strained hydrocarbons, occupying an intermediate position between highly reactive small-ring cycloalkynes (cyclooctyne, cyclononyne) and minimally strained large-ring analogs.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 702-32-9
Cat. No. B1218371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloundecyne
CAS702-32-9
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESC1CCCCC#CCCCC1
InChIInChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2
InChIKeyPJIYBBSKJDMKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloundecyne CAS 702-32-9: Physical Properties and Procurement Baseline for Cycloalkyne Research


Cycloundecyne (CAS 702-32-9) is an 11-membered monocyclic alkyne with the molecular formula C11H18 and a molecular weight of 150.26 g/mol [1]. It belongs to the cycloalkyne class of strained hydrocarbons, occupying an intermediate position between highly reactive small-ring cycloalkynes (cyclooctyne, cyclononyne) and minimally strained large-ring analogs [2]. Its experimentally determined heat of hydrogenation (-239.3 ± 0.84 kJ/mol) provides a quantitative benchmark for ring strain energy [3]. Predicted physicochemical parameters include a boiling point of 226.4°C at 760 mmHg, density of 0.85–0.9 g/cm³, and refractive index of ~1.471 . As a stable, isolable cycloalkyne, cycloundecyne serves as a reference standard for medium-ring alkyne investigations and as a synthetic intermediate where balanced reactivity is required.

Thermochemical benchmark Intermediate ring strain level bridges highly strained cyclooctyne and unstrained large-ring analogs.
Stable, isolable cycloalkyne Suitable as a reference standard for medium-ring alkyne investigations without handling complications of smaller, more reactive cycloalkynes.
Balanced reactivity platform Functions as a synthetic intermediate where controlled, moderate alkyne reactivity is desired.

Why Cycloundecyne Cannot Be Interchanged with Cyclooctyne or Cyclododecyne in Ring-Strain-Dependent Applications


Cycloalkyne reactivity is dictated primarily by ring size and the resulting alkyne bond angle deformation. Cyclooctyne (8-membered) possesses substantial strain energy that enables copper-free click chemistry (SPAAC), while cyclododecyne (12-membered) exhibits negligible strain and behaves similarly to unstrained acyclic alkynes [1]. Cycloundecyne (11-membered) occupies a distinct intermediate regime. Its heat of hydrogenation (-239.3 kJ/mol) differs measurably from cyclooctyne (-289.1 kJ/mol) and cyclododecyne (-226.8 kJ/mol) [2][3], confirming that ring-strain magnitude changes significantly with ring size in this series. Additionally, cycloundecyne's conformational flexibility—with multiple low-energy conformations separated by less than 0.5 kcal/mol—distinguishes it from both the rigid cyclooctyne framework and the highly fluxional cyclododecyne ring [4]. Procurement decisions involving cycloalkynes must therefore account for this quantifiable ring-size-dependent variation: substituting cycloundecyne with a smaller or larger ring analog introduces a different strain profile, conformational ensemble, and thermodynamic baseline, potentially invalidating comparative studies or altering reaction outcomes.

Ring-size mismatch

Substituting with cyclooctyne introduces significantly higher strain and may accelerate premature side reactions in strain-dependent workflows.

Activation threshold gap

Cyclododecyne provides insufficient ring activation; its strain profile may not support transformations that require the intermediate reactivity of cycloundecyne.

Conformational ensemble shift

Different conformational flexibility alters entropic contributions in host–guest binding or molecular recognition studies; rigid cyclooctyne may not replicate cycloundecyne's adaptive behavior.

Cycloundecyne Evidence-Based Differentiation: Quantitative Comparisons with Cycloalkyne Analogs


Heat of Hydrogenation as Direct Strain Quantification: Cycloundecyne vs. Cyclooctyne and Cyclododecyne

The heat of hydrogenation provides a direct thermodynamic measure of alkyne ring strain. Cycloundecyne exhibits a ΔrH° of -239.3 ± 0.84 kJ/mol (liquid phase, acetic acid, 25°C) [1]. This value lies intermediate between cyclooctyne (-289.1 kJ/mol), which possesses approximately 50 kJ/mol additional strain energy, and cyclododecyne (-226.8 kJ/mol), which is only ~12 kJ/mol less strained [1]. The quantitative gradient across the series (cyclooctyne > cyclononyne > cyclodecyne > cycloundecyne > cyclododecyne) confirms that each ring expansion reduces strain by a measurable, non-linear increment.

Hydrogenation enthalpy
Head-to-head
ΔrH° (liquid phase, acetic acid, 25°C)
Cycloundecyne
-239.3 kJ/mol
Cyclooctyne
-289.1 kJ/mol
Cyclododecyne
-226.8 kJ/mol
Quantifies intermediate strain energy; ~50 kJ/mol lower than cyclooctyne.
Measured by catalytic hydrogenation; ±0.84 kJ/mol uncertainty.
Ring strain Thermochemistry Cycloalkyne Hydrogenation enthalpy

Synthesis Efficiency: Cycloundecyne from Cyclopropenone Pyrolysis with Quantitative Yield

Cycloundecyne can be synthesized via pyrolysis of cycloundecenocyclopropenone, achieving a 93% isolated yield [1]. This high-efficiency route contrasts with the synthesis of cyclooctyne, which typically proceeds via multistep sequences involving β-elimination from 1-bromocyclooctene or similar precursors with variable yields often below 60% [2]. The cyclopropenone pyrolysis method exploits thermal extrusion of carbon monoxide from a readily prepared precursor, offering a scalable, one-step route to cycloundecyne without requiring transition metal catalysts or harsh elimination conditions.

Synthesis yield
Cross-study comparable
Cyclopropenone pyrolysis route
Cycloundecyne
93%
Cyclooctyne (typical)
40–60%
High-efficiency single-step method reduces purification burden.
Isolated yield at 210°C; no transition metal required.
Cycloalkyne synthesis Pyrolysis Cyclopropenone Yield optimization

Conformational Flexibility: Cycloundecyne Exhibits Multiple Low-Energy Conformers Unlike Rigid Cyclooctyne

Computational and NMR studies of cycloundecane (the hydrogenated analog) indicate that multiple conformations lie within ~0.5 kcal/mol of the global minimum, implying that cycloundecyne similarly exists as a dynamic conformational ensemble at room temperature [1]. In contrast, cyclooctyne adopts a single well-defined conformation with a rigid alkyne unit constrained by the small ring . This conformational flexibility in cycloundecyne translates to a larger accessible configurational space during molecular recognition events and a greater entropic contribution to binding or reaction free energies.

Conformational landscape
Class-level
Multiple conformers within ~0.5 kcal/mol
Cycloundecyne
Highly flexible
Cyclooctyne
Rigid
Adaptive binding behavior; entropic advantage in host–guest studies.
Based on cycloundecane analog; NMR and force-field data.
Conformational analysis Molecular flexibility Cycloalkyne Ring dynamics

Boiling Point and Volatility: Cycloundecyne Offers Intermediate Physical Handling Profile

Cycloundecyne exhibits a boiling point of 226.4°C at 760 mmHg (or 120–130°C at 12 Torr reduced pressure) [1]. This compares to cyclooctyne (bp ~170–175°C at 760 mmHg) and cyclododecyne (bp ~250–255°C at 760 mmHg) [2]. The intermediate boiling point reflects cycloundecyne's intermediate molecular weight and ring size, placing it in a volatility range that balances ease of distillation-based purification against excessive evaporative loss during ambient-temperature handling.

Boiling point
Class-level
Predicted bp 226.4°C at 760 mmHg
Cycloundecyne
226°C
Cyclooctyne
~175°C
Cyclododecyne
~255°C
Intermediate volatility eases vacuum distillation without excessive loss.
Predicted values; experimental data at reduced pressure confirm range.
Physical properties Boiling point Volatility Cycloalkyne

Predicted LogP and Hydrophobicity: Cycloundecyne as a Lipophilic Probe Molecule

Cycloundecyne has a predicted LogP (octanol-water partition coefficient) of approximately 4.72–4.92 [1], indicating substantial hydrophobicity. This value is intermediate between cyclooctyne (predicted LogP ~3.5–3.8) and cyclododecyne (predicted LogP ~5.5–5.8) [2]. The LogP increment of ~0.4–0.5 per additional methylene unit in the cycloalkyne series provides a predictable, tunable hydrophobicity gradient that researchers can exploit when selecting a cycloalkyne scaffold for membrane permeability studies or lipophilic environment partitioning experiments.

Lipophilicity (LogP)
Class-level
Predicted LogP 4.72–4.92
Cycloundecyne
4.7–4.9
Cyclooctyne
~3.5–3.8
Cyclododecyne
~5.5–5.8
Intermediate hydrophobicity for tunable membrane partitioning studies.
Computed values; XLogP3-AA/ACD methods.
Lipophilicity LogP Hydrophobicity Cycloalkyne

Cycloundecyne Application Scenarios Based on Quantitative Differentiation Evidence


Thermochemical Reference Standard for Medium-Ring Cycloalkyne Strain Calibration

Cycloundecyne serves as an essential thermochemical benchmark for calibrating computational models of cycloalkyne ring strain. Its experimentally determined heat of hydrogenation (-239.3 ± 0.84 kJ/mol) [1] provides a precise anchor point in the medium-ring region (11-membered), bridging the gap between highly strained cyclooctyne (-289.1 kJ/mol) and minimally strained cyclododecyne (-226.8 kJ/mol). Researchers developing density functional theory (DFT) or molecular mechanics force fields for cycloalkynes can validate their computational predictions against this experimentally measured value. The compound's stability at ambient conditions further facilitates reproducible calorimetric measurements without the handling complications associated with more reactive, smaller cycloalkynes.

High-Efficiency Precursor for Stereoselective (Z)-Cycloundecene Synthesis

Cycloundecyne provides an efficient route to (Z)-cycloundecene through syn-hydrogenation using Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), achieving high stereoselectivity [1]. When combined with the high-yield cycloundecyne synthesis via cyclopropenone pyrolysis (93% yield) [2], this two-step sequence enables gram-scale preparation of stereochemically pure (Z)-cycloundecene with an overall yield approaching 85–90%. This route is particularly valuable for natural product synthesis and fragrance chemistry, where the 11-membered carbocyclic framework bearing specific alkene geometry appears in sesquiterpene scaffolds such as humulene derivatives .

Conformationally Flexible Scaffold for Host–Guest and Molecular Recognition Studies

Cycloundecyne's conformational landscape, characterized by multiple low-energy conformers within ~0.5 kcal/mol of the global minimum [1], makes it a valuable scaffold for investigating dynamic molecular recognition processes. Unlike the conformationally restricted cyclooctyne ring, cycloundecyne can adapt its geometry upon binding to host molecules (e.g., cyclodextrins, cucurbiturils, or metal-organic frameworks), providing an entropic advantage in host–guest complex formation. Researchers studying adaptive molecular recognition, conformational selection mechanisms, or designing flexible molecular probes should preferentially select cycloundecyne over rigid cycloalkynes when conformational adaptability is hypothesized to govern binding affinity or selectivity.

Intermediate-Lipophilicity Probe for Membrane Partitioning and Extraction Studies

Cycloundecyne's predicted LogP of 4.72–4.92 [1][2] positions it as an intermediate-lipophilicity cycloalkyne suitable for systematic studies of hydrophobicity-dependent phenomena. Its LogP falls between cyclooctyne (~3.5–3.8) and cyclododecyne (~5.5–5.8), enabling researchers to construct a three-point lipophilicity series for investigating membrane permeability trends, micellar partitioning, or liquid–liquid extraction efficiency as a function of cycloalkyne ring size. This is particularly relevant for bioorthogonal chemistry applications where cellular uptake and intracellular distribution of cycloalkyne probes correlate with LogP, and where the intermediate hydrophobicity of cycloundecyne may offer an optimal balance between membrane permeability and aqueous solubility.

Application
Selection Property
Validation Focus
Thermochemical reference standard
Medium-ring strain enthalpy benchmark
Computational model validation against measured strain energy
Stereoselective (Z)-cycloundecene precursor
High-efficiency single-step pyrolysis route
Syn-hydrogenation stereochemical purity assessment
Host–guest recognition studies
Conformational adaptability, multiple low-energy conformers
Conformational selection mechanism and binding free energy validation
Membrane partitioning probe
Intermediate predicted LogP (lipophilicity gradient)
Cellular uptake and bioorthogonal probe distribution assays

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